Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
4-methyl-2-[[3-(5-methyl-2-furanyl)-1-oxoprop-2-enyl]amino]-5-thiazolecarboxylic acid methyl ester is a member of thiazoles and an aromatic carboxylic acid.
Scientific Research Applications
Synthesis and Derivative Formation
- Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate and related compounds have been synthesized for various studies, focusing on their stability and reactivity. For example, Kuticheva, Pevzner, and Petrov (2015) synthesized alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and related compounds, exploring their thermal stability and reactions (Kuticheva, Pevzner, & Petrov, 2015).
Chemical Transformations
- Studies have also been conducted on the chemical transformations of these compounds. Saldabol and Krylova (1969) explored the reactions of 4-bromo-1-(5'-nitro-2'-furyl)but-1-en-3-one and its derivatives with thiourea, leading to the creation of amino-4-[β-5'-nitro-2'-furyl)-vinyl]thiazole derivatives (Saldabol & Krylova, 1969).
Potential Applications in Material Science
- Tanaka, Ashida, Tatsuta, and Mori (2015) reported the synthesis of 2-furylthiazole-4-carboxylic acid methyl ester from biomass-derived furfural and cysteine. This process, involving cross-coupling reactions, resulted in products with strong photoluminescence, suggesting applications in the development of fluorescent materials (Tanaka, Ashida, Tatsuta, & Mori, 2015).
Medicinal Chemistry and Pharmacology
- In medicinal chemistry, these compounds have been investigated for their potential as pharmaceutical agents. Wiesner et al. (2003) developed [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a lead compound for anti-malarial agents, demonstrating its potential in this field (Wiesner et al., 2003).
properties
Product Name |
Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate |
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Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-8-4-5-10(20-8)6-7-11(17)16-14-15-9(2)12(21-14)13(18)19-3/h4-7H,1-3H3,(H,15,16,17)/b7-6+ |
InChI Key |
BNCXYFFLKDHSRU-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=NC(=C(S2)C(=O)OC)C |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=NC(=C(S2)C(=O)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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